molecular formula C18H16BrNO2 B15005193 3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione

3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B15005193
M. Wt: 358.2 g/mol
InChI Key: ZFMJFWBMVCGLNU-UHFFFAOYSA-N
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Description

3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of interest due to its potential biological activities and its structural uniqueness, which makes it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzylamine derivative with a bromo-methylphenyl derivative in the presence of a suitable catalyst can yield the desired pyrrolidine-2,5-dione .

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents.

    Benzyl derivatives: Compounds with a benzyl group attached to different heterocyclic cores.

Uniqueness

3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

3-benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H16BrNO2/c1-12-7-8-15(11-16(12)19)20-17(21)10-14(18(20)22)9-13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3

InChI Key

ZFMJFWBMVCGLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3)Br

Origin of Product

United States

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